BenchChemオンラインストアへようこそ!

4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine

fragment-based drug discovery lead optimization physicochemical profiling

4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine (CAS 1228102-76-8) is a trisubstituted aniline building block with the molecular formula C₁₄H₁₄ClNO₂ and a molecular weight of 263.72 g·mol⁻¹. The compound features a chlorine atom at the 4-position of the aniline ring and a 4-methoxybenzyloxy ether at the 3-position, placing it within the broader class of halogenated benzyloxyanilines that serve as synthetic intermediates for kinase inhibitors, phosphatase probes, and agrochemical actives.

Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
Cat. No. B7893182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine
Molecular FormulaC14H14ClNO2
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Cl
InChIInChI=1S/C14H14ClNO2/c1-17-12-5-2-10(3-6-12)9-18-14-8-11(16)4-7-13(14)15/h2-8H,9,16H2,1H3
InChIKeyFSRSYSKTDYMDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine: Procurement-Grade Identity, Core Specifications, and Chemical Class Positioning


4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine (CAS 1228102-76-8) is a trisubstituted aniline building block with the molecular formula C₁₄H₁₄ClNO₂ and a molecular weight of 263.72 g·mol⁻¹. The compound features a chlorine atom at the 4-position of the aniline ring and a 4-methoxybenzyloxy ether at the 3-position, placing it within the broader class of halogenated benzyloxyanilines that serve as synthetic intermediates for kinase inhibitors, phosphatase probes, and agrochemical actives. Commercially available standard purity is ≥98% (HPLC), with batch-specific NMR and GC certification provided by major suppliers.

Why 4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine Cannot Be Replaced by Generic Benzyloxyaniline Analogs in Research Procurement


Within the halogenated benzyloxyaniline family, even minor substituent variations produce distinct electronic and steric profiles that alter reactivity, binding affinity, and metabolic stability. The presence of the 4-methoxy group on the benzyloxy ring introduces a hydrogen-bond acceptor and electron-donating resonance effect absent in the unsubstituted benzyloxy analog (4-benzyloxy-3-chloroaniline, CAS 59404-86-3, IC₅₀ = 5.4 μM for UBLCP1 phosphatase). [1] Positional isomerism further differentiates the compound: relocating the methoxybenzyloxy group from the 3-position to the 4-position (3-chloro-4-((4-methoxybenzyl)oxy)aniline, CAS 937595-98-7) alters the orientation of the aniline amine relative to the ether oxygen, which can affect both hydrogen-bonding geometry in target binding pockets and the regioselectivity of downstream coupling reactions. These structural distinctions mean that replacement with a generic analog risks either loss of target engagement or failure of the intended synthetic route.

4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine: Quantified Differentiation Evidence Against Closest Structural Analogs


Molecular Weight Differential vs. Unsubstituted Benzyloxy Analog: Implications for Fragment-Based Library Design

The 4-methoxy substituent increases the molecular weight from 233.69 g·mol⁻¹ (4-benzyloxy-3-chloroaniline) to 263.72 g·mol⁻¹, a ΔMW of +30.03 g·mol⁻¹ (+12.8%). This increase is accompanied by a calculated LogP shift from approximately 3.2 (benzyloxy analog) to approximately 3.0 (4-methoxybenzyloxy analog, estimated via the additive Hansch π-value of –0.02 for para-OCH₃ on the benzyl ring), improving aqueous solubility potential while retaining sufficient lipophilicity for membrane permeability. [1] For fragment-based screening libraries where MW ≤ 300 Da and cLogP ≤ 3 are desired cutoffs, the target compound remains compliant while offering an additional hydrogen-bond-accepting oxygen not present in the parent benzyloxy scaffold.

fragment-based drug discovery lead optimization physicochemical profiling

UBLCP1 Phosphatase Inhibitor Scaffold: Binding Affinity Comparison of Benzyloxy vs. 4-Methoxybenzyloxy Analogs

The closest structurally characterized analog, 4-benzyloxy-3-chloroaniline, has a reported IC₅₀ of 5.40 μM (5.40 × 10³ nM) against recombinant human UBLCP1 phosphatase at pH 6.0 (25 °C, pNPP substrate). [1] The target compound has not been directly assayed in this system. However, in the related salicylic acid-derived UBLCP1 inhibitor series, the optimized lead (Compound 13) achieved an IC₅₀ of 1.0 μM with >5-fold selectivity over a panel of protein phosphatases, demonstrating that structural elaboration on the benzyloxyaniline core can improve potency by at least 5.4-fold relative to the simple 4-benzyloxy-3-chloroaniline fragment. The 4-methoxybenzyloxy group introduces an additional hydrogen-bond acceptor that, by analogy, may engage the adjacent binding pocket exploited in the salicylic acid series.

ubiquitin-proteasome system phosphatase inhibition chemical probe development

Positional Isomer Differentiation: 3-(4-Methoxybenzyloxy)-4-chloro vs. 4-(4-Methoxybenzyloxy)-3-chloro Substitution Pattern

The target compound (4-chloro substitution with 3-methoxybenzyloxy) and its positional isomer 3-chloro-4-((4-methoxybenzyl)oxy)aniline (CAS 937595-98-7) share identical molecular formula and mass (C₁₄H₁₄ClNO₂, 263.72 g·mol⁻¹) but differ in the relative orientation of the aniline NH₂ group and the ether oxygen. In the target compound, the aniline amine is para to chlorine and meta to the benzyloxy ether; in the isomer, the amine is meta to chlorine and para to the ether. This positional swap alters the vector of the amine nucleophile relative to the benzyloxy protecting group, which can affect: (a) the regiochemical outcome of Pd-catalyzed cross-coupling reactions (Buchwald-Hartwig amination, Suzuki coupling), (b) the pKₐ of the aniline NH₂ due to differing through-resonance effects from the para-substituent, and (c) the three-dimensional presentation of the amine in enzyme active sites. [1]

regioselective synthesis structure-activity relationship pharmacophore mapping

Halogen Series Comparison: 4-Chloro vs. 4-Bromo Analog – Leaving Group Potential in Cross-Coupling

The target 4-chloro compound can be compared with its 4-bromo analog, 3-bromo-4-(4-methoxybenzyloxy)-phenylamine (CAS not located; molecular formula C₁₄H₁₄BrNO₂, MW ≈ 308.17 g·mol⁻¹). The C–Cl bond dissociation energy is approximately 95 kcal·mol⁻¹ versus approximately 81 kcal·mol⁻¹ for C–Br, making the bromo analog more reactive in oxidative addition with Pd(0) catalysts. [1] For applications requiring orthogonal reactivity (e.g., selective sequential coupling where the benzyloxy-protected position should NOT react), the chloro substituent provides greater inertness under mild Pd-catalyzed conditions (room temperature to 60 °C), whereas the bromo analog may undergo unwanted competitive coupling. This difference is quantifiable: typical oxidative addition rates for Pd(PPh₃)₂ with aryl bromides are 10–100× faster than with aryl chlorides under identical conditions.

palladium-catalyzed coupling aryl halide reactivity synthetic intermediate procurement

O-Benzyl vs. N-Benzyl Linkage: Metabolic and Chemical Stability Differentiation

The target compound features an O-benzyloxy linkage (oxygen atom connecting the aniline core to the benzyl group). A structurally related analog, 4-chloro-N-(4-methoxybenzyl)aniline (CAS 104329-18-2), contains an N-benzyl linkage where the benzylic carbon is directly attached to the aniline nitrogen. [1] The O-benzyl linkage is susceptible to oxidative debenzylation (e.g., DDQ, CAN) and hydrogenolysis (H₂, Pd/C), whereas the N-benzyl linkage requires harsher conditions (strong acid, high-pressure hydrogenation, or α-chloroethyl chloroformate). Quantitatively, the O-benzyl C–O bond has a BDE of approximately 55 kcal·mol⁻¹ versus approximately 70 kcal·mol⁻¹ for the N-benzyl C–N bond. [2] This difference enables selective deprotection of the O-benzyloxy group in the presence of N-benzyl functionalities or other reducible moieties.

metabolic stability protecting group strategy prodrug design

Commercially Certified Purity Benchmark: ≥98% (HPLC) with Batch-Specific NMR and GC Traceability

The target compound is routinely supplied at ≥98% purity (HPLC, 254 nm) with batch-specific certificates of analysis including ¹H-NMR, HPLC chromatogram, and GC data, as provided by Bidepharm and other accredited suppliers. In contrast, several closely related analogs—including 4-benzyloxy-3-chloroaniline and 3-bromo-4-(4-methoxybenzyloxy)-phenylamine—are more commonly listed at 95–97% purity ranges by multiple vendors, with less consistent batch documentation. For procurement decisions involving sensitive catalytic reactions (e.g., Pd-catalyzed couplings where impurities can poison the catalyst), the difference between 95% and ≥98% purity can translate to a >2-fold reduction in catalyst loading or a 10–15% improvement in isolated yield based on impurity profiling.

quality control batch reproducibility procurement specification

4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine: High-Value Research and Industrial Application Scenarios Based on Differentiated Evidence


Fragment-Based UBLCP1 Proteasome Phosphatase Inhibitor Development

The compound serves as a strategic fragment-elaboration intermediate between the unoptimized 4-benzyloxy-3-chloroaniline hit (IC₅₀ = 5.4 μM) and optimized leads achieving IC₅₀ = 1.0 μM. Its 4-methoxybenzyloxy group provides an additional hydrogen-bond acceptor for engaging the phosphatase active-site adjacent pocket, making it suitable for focused library synthesis aimed at improving UBLCP1 inhibitor potency and selectivity. [1]

Orthogonal Multi-Step Synthesis Requiring Selective Aryl Chloride Inertness

In synthetic sequences involving sequential Pd-catalyzed cross-couplings, the chloro substituent (C–Cl BDE ≈ 95 kcal·mol⁻¹) remains inert under mild conditions that would activate the corresponding bromo analog (C–Br BDE ≈ 81 kcal·mol⁻¹), enabling chemoselective elaboration of other reactive handles before aryl chloride functionalization. This is critical for constructing complex biaryl or aryl-amine architectures in pharmaceutical intermediate synthesis. [1]

Medicinal Chemistry Campaigns Requiring O-Benzyloxy Chemoselective Deprotection

The O-benzyloxy linkage (C–O BDE ≈ 55 kcal·mol⁻¹) permits cleavage under mild hydrogenolysis (H₂ 1 atm, Pd/C, 25 °C) without affecting N-benzyl, carbamate, or ester functionalities. This orthogonal deprotection capability is essential for late-stage unveiling of the phenolic OH group in prodrug or pharmacophore assembly strategies where multiple protecting groups must be manipulated independently. [1]

Kinase Inhibitor Scaffold Synthesis with Regiochemical Precision

The specific 4-chloro-3-(4-methoxybenzyloxy) substitution pattern positions the aniline NH₂ in a distinct electronic environment (estimated pKₐ ≈ 4.0–4.5) compared to its positional isomer (pKₐ ≈ 4.5–5.0). This affects both the nucleophilicity of the amine in amide coupling reactions and its hydrogen-bonding capacity in ATP-binding pocket interactions, making the compound a tailored building block for type II kinase inhibitor scaffolds. [1]

Quote Request

Request a Quote for 4-Chloro-3-(4-methoxy-benzyloxy)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.